molecular formula C13H18ClNO B12632868 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide

Cat. No.: B12632868
M. Wt: 239.74 g/mol
InChI Key: ARZRPLAUZCKULW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 2-chloro group and a 2-methyl-4-phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 2-methyl-4-phenylbutan-2-amine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like lutidine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-phenylbutan-2-yl)acetamide
  • 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide
  • 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide
  • 2-chloro-N-(4-methylbenzyl)acetamide

Uniqueness

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C13H18ClNO/c1-13(2,15-12(16)10-14)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,15,16)

InChI Key

ARZRPLAUZCKULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NC(=O)CCl

Origin of Product

United States

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